molecular formula C24H24N2O3S2 B2803370 N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1005298-70-3

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B2803370
CAS RN: 1005298-70-3
M. Wt: 452.59
InChI Key: IGBLLZXYTIYDLK-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiophene derivatives are known to participate in a variety of reactions due to the presence of the sulfur atom and the aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They can protect metals from corrosion, which is a significant issue in many industries.

Material Science

In the field of material science, thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors have applications in various electronic devices.

Organic Field-Effect Transistors (OFETs)

Thiophene-based compounds are used in the fabrication of organic field-effect transistors (OFETs) . OFETs are a type of transistor that utilizes an organic semiconductor in its channel.

Organic Light-Emitting Diodes (OLEDs)

Thiophene-based molecules are also used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound that emits light in response to an electric current.

Nonsteroidal Anti-Inflammatory Drugs

For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug . It is used to reduce inflammation and alleviate pain.

Dental Anesthetics

Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe . It is used to numb the area around a tooth.

Synthesis of Thiophene Derivatives

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives.

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Thiophene derivatives have been reported to have a wide range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S2/c27-24(23-8-4-14-30-23)26-13-3-7-18-9-11-20(16-22(18)26)25-31(28,29)21-12-10-17-5-1-2-6-19(17)15-21/h4,8-12,14-16,25H,1-3,5-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBLLZXYTIYDLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(CCCN4C(=O)C5=CC=CS5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

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